Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 62096-46-2
VCID: VC15920980
InChI: InChI=1S/C20H16O/c1-13-7-9-15(10-8-13)18-11-14(2)20-17-6-4-3-5-16(17)12-19(20)21-18/h3-12H,1-2H3
SMILES:
Molecular Formula: C20H16O
Molecular Weight: 272.3 g/mol

Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-

CAS No.: 62096-46-2

Cat. No.: VC15920980

Molecular Formula: C20H16O

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- - 62096-46-2

Specification

CAS No. 62096-46-2
Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
IUPAC Name 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran
Standard InChI InChI=1S/C20H16O/c1-13-7-9-15(10-8-13)18-11-14(2)20-17-6-4-3-5-16(17)12-19(20)21-18/h3-12H,1-2H3
Standard InChI Key YTILGCMEEPINJF-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C=C3O2)C

Introduction

Structural Characteristics of Indeno[2,1-b]pyran Derivatives

Core Framework and Substitution Patterns

The indeno[2,1-b]pyran system consists of a fused indene and pyran ring, creating a rigid, planar structure conducive to π-π stacking interactions . Substitutions at the 2-position and 4-position significantly influence electronic and steric properties:

  • 2-(4-Methylphenyl)indeno[2,1-b]pyran (CID 1210215) adopts a molecular formula of C19H14O\text{C}_{19}\text{H}_{14}\text{O}, with a 4-methylphenyl group at position 2 and a hydrogen at position 4 .

  • 9-(1H-Inden-2-yl)-2-(4-methylphenyl)indeno[2,1-b]pyran (CID 12298243) introduces a bicyclic indenyl group at position 9, expanding conjugation (C28H20O\text{C}_{28}\text{H}_{20}\text{O}) .

For 4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran, the proposed structure (C20H16O\text{C}_{20}\text{H}_{16}\text{O}) would feature:

  • A 4-methyl group on the pyran ring, enhancing electron density.

  • A 4-methylphenyl moiety at position 2, contributing steric bulk and lipophilicity.

Table 1: Comparative Structural Properties

Property2-(4-Methylphenyl) Derivative 4-Methyl-2-(4-Methylphenyl) Target
Molecular FormulaC19H14O\text{C}_{19}\text{H}_{14}\text{O}C20H16O\text{C}_{20}\text{H}_{16}\text{O}
Molecular Weight (g/mol)258.3272.3 (calculated)
XLogP3-AA5.3~5.8 (estimated)
Rotatable Bonds11

Synthesis and Reactivity

Synthetic Routes to 2-Arylindeno[2,1-b]pyrans

The synthesis of 2-aryl-substituted indeno[2,1-b]pyrans typically involves Friedel-Crafts alkylation or cyclocondensation reactions. For CID 1210215, the route likely proceeds via:

  • Coupling of 4-methylbenzaldehyde with indeno[2,1-b]pyran precursors.

  • Acid-catalyzed cyclization to form the pyran ring .

Introducing a 4-methyl group would require:

  • Electrophilic substitution at position 4 using methylating agents (e.g., methyl chloride/AlCl₃).

  • Protection/deprotection strategies to ensure regioselectivity.

Physicochemical and Computational Properties

Lipophilicity and Solubility

The 4-methylphenyl group increases hydrophobicity, as evidenced by CID 1210215’s XLogP3-AA of 5.3 . Adding a 4-methyl group would elevate this value (~5.8), reducing aqueous solubility.

Spectral Characteristics

  • UV-Vis Absorption: Extended conjugation in analogs like CID 12298243 results in absorption maxima near 300–350 nm .

  • NMR Spectroscopy: Aromatic protons in the 4-methylphenyl group resonate at δ 7.2–7.4 ppm (doublets, J = 8 Hz) .

Challenges and Future Directions

  • Synthetic Optimization: Regioselective methylation at position 4 remains untested.

  • Thermal Stability: Methyl groups may affect melting points (CID 1210215: mp ~150°C estimated) .

  • Toxicity Profiling: Required for biomedical applications.

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